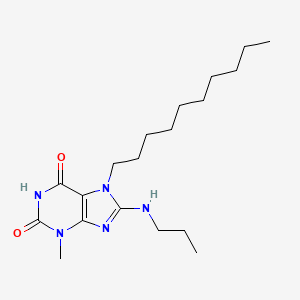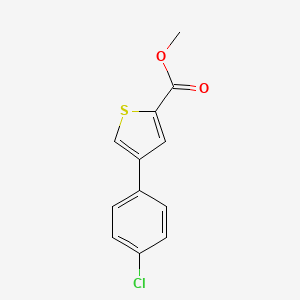![molecular formula C5H10BF3KNO B12045955 potassium;[3-(dimethylamino)-3-oxopropyl]-trifluoroboranuide CAS No. 1023357-67-6](/img/structure/B12045955.png)
potassium;[3-(dimethylamino)-3-oxopropyl]-trifluoroboranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;[3-(dimethylamino)-3-oxopropyl]-trifluoroboranuide is a chemical compound with the molecular formula C5H10BF3KNO. It is known for its unique properties and applications in various scientific fields, including chemistry, biology, and medicine. This compound is particularly noted for its antifungal and antiparasitic attributes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;[3-(dimethylamino)-3-oxopropyl]-trifluoroboranuide typically involves the reaction of dimethylamine with a suitable boron-containing precursor under controlled conditions. The reaction is carried out in the presence of a potassium source, such as potassium hydroxide or potassium carbonate, to form the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield. The industrial production also involves stringent quality control measures to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium;[3-(dimethylamino)-3-oxopropyl]-trifluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different reduced species.
Substitution: The compound can undergo substitution reactions where the dimethylamino group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles, including halides and amines, can be used under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Potassium;[3-(dimethylamino)-3-oxopropyl]-trifluoroboranuide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its antifungal and antiparasitic properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating fungal and parasitic infections.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of potassium;[3-(dimethylamino)-3-oxopropyl]-trifluoroboranuide involves its interaction with specific molecular targets. The compound disrupts crucial cellular processes in pathogens, leading to their inhibition. The exact molecular pathways and targets are still under investigation, but it is known to interfere with cellular metabolism and replication.
Comparison with Similar Compounds
Similar Compounds
- Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate
- Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate
Uniqueness
Potassium;[3-(dimethylamino)-3-oxopropyl]-trifluoroboranuide is unique due to its trifluoroboranuide group, which imparts distinct chemical and biological properties. This makes it particularly effective as an antifungal and antiparasitic agent, setting it apart from other similar compounds.
Properties
CAS No. |
1023357-67-6 |
|---|---|
Molecular Formula |
C5H10BF3KNO |
Molecular Weight |
207.05 g/mol |
IUPAC Name |
potassium;[3-(dimethylamino)-3-oxopropyl]-trifluoroboranuide |
InChI |
InChI=1S/C5H10BF3NO.K/c1-10(2)5(11)3-4-6(7,8)9;/h3-4H2,1-2H3;/q-1;+1 |
InChI Key |
CCBANFZWGMWEML-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCC(=O)N(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide;hydrate](/img/structure/B12045877.png)
![5-chloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B12045879.png)





![(2R)-2-hydroxy-2-[2-(2-methoxy-5-methylpyridin-3-yl)ethyl]butanedioic acid](/img/structure/B12045909.png)
![methyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12045916.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12045926.png)

![3-[2-(1-naphthylmethoxy)phenyl]-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12045943.png)
